

Enecadin Hydrochloride (NS-7): A Technical Guide

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Compound of Interest		
Compound Name:	Enecadin hydrochloride	
Cat. No.:	B1245387	Get Quote

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Abstract

Enecadin hydrochloride, also known as NS-7, is a novel investigational compound initially developed as a neuroprotective agent for acute ischemic stroke. Its mechanism of action centers on the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, key mediators of excitotoxicity in the ischemic brain. Concurrently, under the synonym Malabaricone B, NS-7 has been identified as a potent bactericidal agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the preclinical pharmacology of Enecadin hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

Core Compound Information

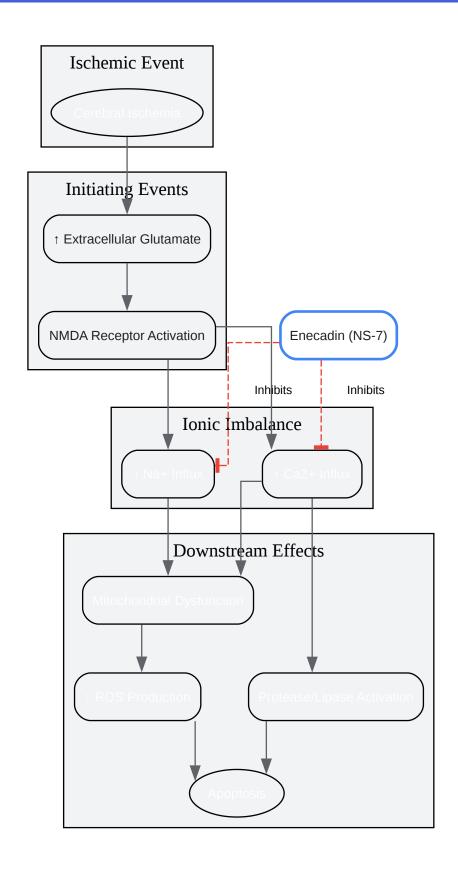


Identifier	Value	
Compound Name	Enecadin Hydrochloride	
Synonyms	NS-7, Malabaricone B	
IUPAC Name	4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine hydrochloride	
Molecular Formula	C21H28FN3O · HCl	
Molar Mass	393.93 g/mol	
CAS Number	178429-67-9	
Chemical Structure	(Image of the chemical structure would be placed here in a full whitepaper)	
Developer	Nippon Shinyaku	

Neuroprotective Properties Mechanism of Action: Attenuation of Excitotoxic Cascade

Ischemic stroke triggers a cascade of neurotoxic events, primarily driven by excessive glutamate release and subsequent overactivation of N-methyl-D-aspartate (NMDA) and other excitatory amino acid receptors. This leads to a massive influx of Ca2+ and Na+ ions, initiating downstream pathways that result in neuronal cell death.[1][2][3] **Enecadin hydrochloride** (NS-7) exerts its neuroprotective effects by directly blocking voltage-gated sodium and high-voltage-activated (L- and N-type) calcium channels, thereby mitigating the initial ionic imbalance that fuels the excitotoxic cascade.[4]





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Signaling pathway of excitotoxicity and the inhibitory action of Enecadin (NS-7).



Quantitative Data: In Vitro and In Vivo Efficacy

The inhibitory potency of **Enecadin hydrochloride** against various ion channels has been quantified, alongside its efficacy in a preclinical model of stroke.

Table 1: In Vitro Inhibitory Activity of Enecadin Hydrochloride (NS-7)[4]

Target Channel	Cell Line	IC50 (μM)
Tetrodotoxin-sensitive Na+ Channel	NG108-15	7.8
L-type Ca ²⁺ Channel	NG108-15	4.5
N-type Ca²+ Channel	NG108-15	7.3
T-type Ca ²⁺ Channel	NG108-15	17.1
Voltage-gated K ⁺ Channel	NG108-15	160.5

Table 2: In Vivo Neuroprotective Efficacy of **Enecadin Hydrochloride** (NS-7) in a Rat Model of Transient Focal Ischemia

Treatment Group	Cortical Infarction Volume (mm³)	Neurological Deficit Score
Control (Saline)	Data not available in provided search results	Data not available in provided search results
NS-7	Data not available in provided search results	Data not available in provided search results

Note: While a study was identified showing significant reduction in cortical infarction, specific quantitative data for both groups was not available in the provided search results.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats



The following is a generalized protocol for the MCAO model, a standard method for inducing focal cerebral ischemia to evaluate neuroprotective agents like **Enecadin hydrochloride**.[5][6] [7]



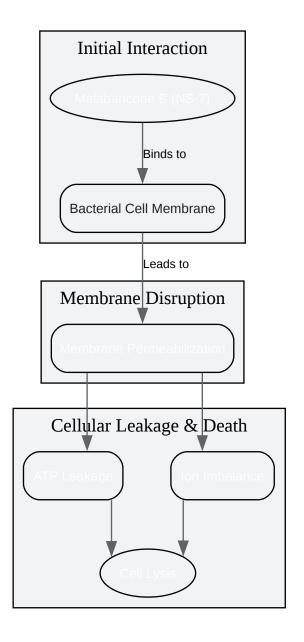
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Experimental workflow for the MCAO model in rats.

Antibacterial Properties (as Malabaricone B) Mechanism of Action: Bacterial Membrane Disruption

As Malabaricone B, NS-7 exhibits potent bactericidal activity through the disruption of the bacterial cell membrane. This leads to the leakage of intracellular components, such as ATP, resulting in rapid cell death.[8]





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Mechanism of antibacterial action of Malabaricone B (NS-7).

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

Malabaricone B (NS-7) has demonstrated significant activity against a panel of Gram-positive bacteria, including clinically relevant multidrug-resistant strains.

Table 3: Minimum Inhibitory Concentrations (MICs) of Malabaricone B (NS-7)[8][9][10]



Bacterial Species	Strain Type	MIC (μg/mL)
Staphylococcus aureus	ATCC 29213 (MSSA)	0.5
Staphylococcus aureus	MRSA (Clinical Isolate)	1-2
Staphylococcus aureus	VRSA (Clinical Isolate)	1-2
Enterococcus faecalis	VSE (Clinical Isolate)	1-2
Enterococcus faecium	VRE (Clinical Isolate)	1-2
Bacillus subtilis	ATCC 6633	Data not available in provided search results
Escherichia coli	ATCC 25922	>128
Pseudomonas aeruginosa	ATCC 27853	>128
Acinetobacter baumannii	ATCC 19606	>128
Escherichia coli (with PMBN)	ATCC 25922	Data not available in provided search results
Acinetobacter baumannii (with PMBN)	ATCC 19606	Data not available in provided search results

MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; VSE: Vancomycin-susceptible Enterococcus; VRE: Vancomycin-resistant Enterococcus; PMBN: Polymyxin B nonapeptide.

Experimental Protocol: Bacterial Membrane Permeability Assay (ATP Leakage)

This protocol outlines a method to quantify bacterial membrane damage by measuring the release of intracellular ATP.[11][12][13][14][15]





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